molecular formula C27H36N8O3 B12368878 N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

Cat. No.: B12368878
M. Wt: 520.6 g/mol
InChI Key: ZUDVBLJSLGFSKB-UHFFFAOYSA-N
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Description

N-[5-[[3-(1-bicyclo[111]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide is a complex organic compound with a unique bicyclo[111]pentanyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide typically involves multiple steps. The key steps include the formation of the bicyclo[1.1.1]pentanyl core, followed by the introduction of the pyrimido[4,5-d]pyrimidin-7-yl group, and finally, the attachment of the dimethylaminoethyl and methoxyphenyl groups. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving nucleic acids and proteins.

    Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: Its properties may be exploited in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of their activity. The compound’s bicyclo[1.1.1]pentanyl structure allows it to fit into unique binding sites, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminobicyclo[1.1.1]pent-1-yl)-Carbamicacid,1,1-dimethylethylester: This compound shares the bicyclo[1.1.1]pentanyl core but differs in its functional groups and overall structure.

    Other pyrimido[4,5-d]pyrimidine derivatives: These compounds have similar core structures but may vary in their substituents and biological activities.

Uniqueness

N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide is unique due to its combination of the bicyclo[1.1.1]pentanyl core and the pyrimido[4,5-d]pyrimidine moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H36N8O3

Molecular Weight

520.6 g/mol

IUPAC Name

N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C27H36N8O3/c1-7-23(36)29-19-10-20(22(38-6)11-21(19)33(4)9-8-32(2)3)30-25-28-15-18-16-35(27-12-17(13-27)14-27)26(37)34(5)24(18)31-25/h7,10-11,15,17H,1,8-9,12-14,16H2,2-6H3,(H,29,36)(H,28,30,31)

InChI Key

ZUDVBLJSLGFSKB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC=C2CN(C1=O)C34CC(C3)C4)NC5=C(C=C(C(=C5)NC(=O)C=C)N(C)CCN(C)C)OC

Origin of Product

United States

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